molecular formula C9H8ClNO3 B2980426 3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid CAS No. 1824813-09-3

3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid

Cat. No.: B2980426
CAS No.: 1824813-09-3
M. Wt: 213.62
InChI Key: WEWDNUIRWDRNPO-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid is an organic compound characterized by the presence of a chlorophenyl group, a hydroxyimino group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and nitromethane.

    Formation of Nitroalkene: The reaction between 3-chlorobenzaldehyde and nitromethane in the presence of a base such as sodium hydroxide yields 3-(3-chlorophenyl)-2-nitropropene.

    Reduction: The nitro group in 3-(3-chlorophenyl)-2-nitropropene is reduced to an amine using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The amine is then oxidized to form the corresponding oxime, 3-(3-chlorophenyl)-2-(N-hydroxyimino)propane.

    Hydrolysis: Finally, the oxime is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, pressure adjustments, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The hydroxyimino group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: 3-(3-Chlorophenyl)-2-nitropropanoic acid.

    Reduction: 3-(3-Chlorophenyl)-2-aminopropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid: Similar structure but with the chlorine atom in the para position.

    3-(3-Bromophenyl)-2-(N-hydroxyimino)propanoic acid: Similar structure but with a bromine atom instead of chlorine.

    3-(3-Chlorophenyl)-2-(N-hydroxyimino)butanoic acid: Similar structure but with an additional carbon in the alkyl chain.

Uniqueness

3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring and the hydroxyimino group on the propanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2Z)-3-(3-chlorophenyl)-2-hydroxyiminopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-7-3-1-2-6(4-7)5-8(11-14)9(12)13/h1-4,14H,5H2,(H,12,13)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWDNUIRWDRNPO-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=NO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C/C(=N/O)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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